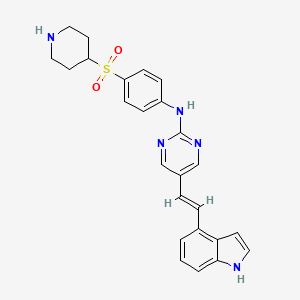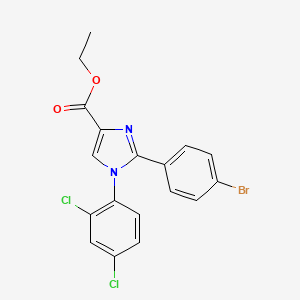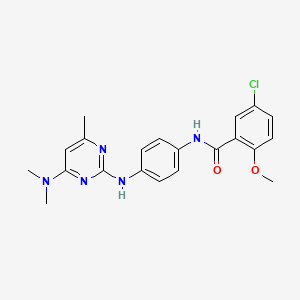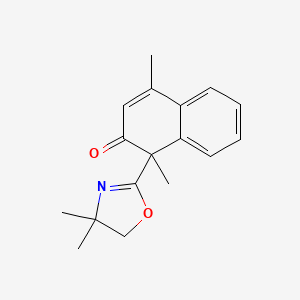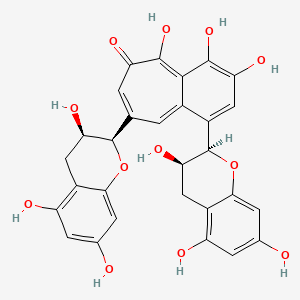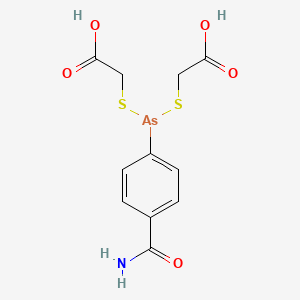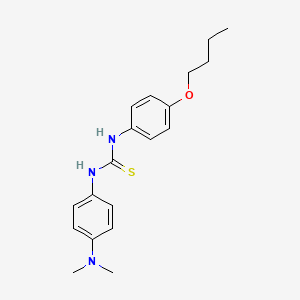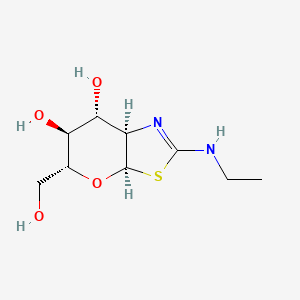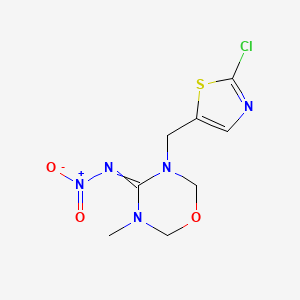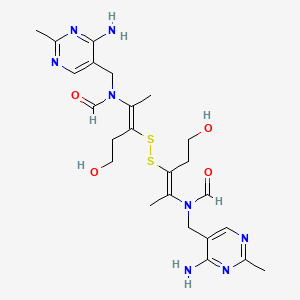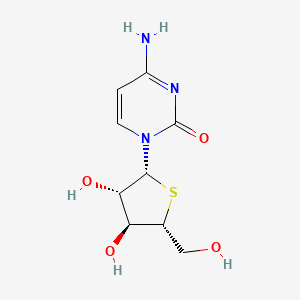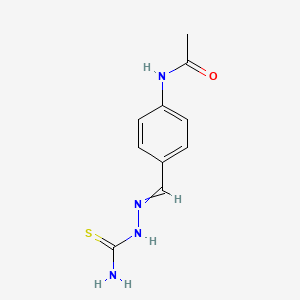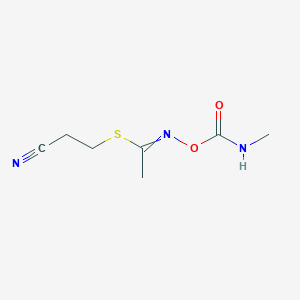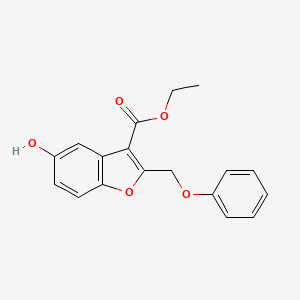
Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate
Overview
Description
These channels are involved in various physiological processes, including epithelial secretion, smooth muscle contraction, and sensory signal transduction . T16A(inh)-C01 has gained attention for its potential therapeutic applications in treating diseases such as hypertension, asthma, and certain types of cancer .
Preparation Methods
The synthesis of T16A(inh)-C01 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazole ring.
Coupling reactions: The thiazole intermediate is then coupled with an appropriate aryl halide using palladium-catalyzed cross-coupling reactions.
Final modifications: The final steps involve modifications to introduce functional groups that enhance the compound’s inhibitory activity.
Chemical Reactions Analysis
T16A(inh)-C01 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
T16A(inh)-C01 has a wide range of scientific research applications:
Mechanism of Action
T16A(inh)-C01 exerts its effects by inhibiting the activity of TMEM16A, a calcium-activated chloride channel. The compound binds to the channel and prevents the flow of chloride ions, thereby modulating various physiological processes. The inhibition of TMEM16A affects pathways involved in smooth muscle contraction, epithelial secretion, and sensory signal transduction . The molecular targets of T16A(inh)-C01 include the chloride channel itself and associated signaling pathways such as the ERK1/2 pathway .
Comparison with Similar Compounds
T16A(inh)-C01 is unique in its specificity for TMEM16A. Similar compounds include:
CaCCinh-A01: Another inhibitor of calcium-activated chloride channels, but with a different chemical structure and slightly different specificity.
Niflumic acid: A non-specific inhibitor of calcium-activated chloride channels that also affects other ion channels.
Ani9: A selective inhibitor of TMEM16A with a different mechanism of action compared to T16A(inh)-C01.
T16A(inh)-C01 stands out due to its high specificity and potency in inhibiting TMEM16A, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKWHWVWSKDZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


